Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-
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Overview
Description
Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound with the molecular formula C16H16N2O3S This compound is characterized by the presence of a benzamide core, dimethyl groups, and a nitrophenyl thio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves the reaction of N,N-dimethylbenzamide with 4-methyl-2-nitrophenylthiol. The reaction is carried out in the presence of a base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 40°C) for 24 hours . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the thio position.
Scientific Research Applications
Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitrophenyl thio group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: A simpler analog without the nitrophenyl thio group.
N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but lacks the dimethyl groups.
N,N-Diethyl-4-methylbenzamide: Contains ethyl groups instead of methyl groups.
Uniqueness
Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both the nitrophenyl thio group and the dimethyl groups, which confer distinct chemical properties and potential biological activities .
This detailed article provides a comprehensive overview of Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-9-15(13(10-11)18(20)21)22-14-7-5-4-6-12(14)16(19)17(2)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPYYZJHQGVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472528 |
Source
|
Record name | Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411208-40-7 |
Source
|
Record name | Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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